

SIRT5 Expression Patterns in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: Sirtuin modulator 5

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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, a class of enzymes crucial for regulating cellular metabolism and homeostasis.[1][2] Primarily localized within the mitochondrial matrix, SIRT5 is also found in the cytosol, nucleus, and peroxisomes.[3] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, removing negatively charged acyl groups from lysine residues on target proteins.[1][4] This unique enzymatic profile positions SIRT5 as a key regulator of diverse metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, the urea cycle, and reactive oxygen species (ROS) detoxification.[3][4] Given its central role in metabolism, understanding the expression patterns and functions of SIRT5 across different human tissues is critical for elucidating its role in normal physiology and its implications in various pathologies, including cancer and metabolic disorders.[1][2] This guide provides a comprehensive overview of SIRT5 expression, its associated signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: SIRT5 Expression Across Human Tissues

The expression of SIRT5 varies across different human tissues at both the mRNA and protein levels. The data presented below is a consensus from major transcriptomic and proteomic databases, primarily The Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and its own internal studies.[5]

Table 1: SIRT5 mRNA Expression in Human Tissues

RNA-seq data, reported as normalized Transcripts Per Million (nTPM), indicates that SIRT5 mRNA is detected in all analyzed tissues, demonstrating a broad but variable expression pattern.[5]

Tissue Group	Tissue	Expression Level (nTPM) - GTEx Data
Adipose & Muscle	Adipose Tissue	20.3
Skeletal Muscle	26.6	
Smooth Muscle	21.6	
Brain & Nervous	Brain	25.1
Spinal Cord	21.0	
Cardiovascular	Heart	31.7
Endocrine	Adrenal Gland	24.9
Pancreas	19.3	
Thyroid Gland	29.8	
Gastrointestinal	Esophagus	20.9
Stomach	22.7	
Small Intestine	22.1	
Colon	22.5	
Liver	22.2	
Hematopoietic	Spleen	20.0
Lymph Node	19.1	
Bone Marrow	17.5	
Renal & Urogenital	Kidney	29.0
Urinary Bladder	21.8	
Testis	22.9	
Ovary	19.7	
Respiratory	Lung	20.1
Other	Skin	16.7

Data sourced from The Human Protein Atlas, which compiles GTEx project data.^[5] nTPM values represent the mean of different individual samples.

Table 2: SIRT5 Protein Expression in Human Tissues

Protein expression, determined by immunohistochemistry (IHC), reveals a granular cytoplasmic expression at variable levels in most tissues.^{[5][6]} The scoring (Not detected, Low, Medium, High) is a knowledge-based annotation considering staining intensity and the fraction of stained cells.^[5]

Tissue	Expression Level	Cellular Localization & Notes
Heart Muscle	High	Strong cytoplasmic positivity in cardiomyocytes.[6][7]
Liver	High	Moderate to strong cytoplasmic positivity in hepatocytes.[8]
Kidney	High	Strong granular staining in tubules.[9]
Thyroid Gland	High	Strong cytoplasmic staining.[6]
Adrenal Gland	High	Strong cytoplasmic staining.[6]
Brain	Medium	Weak to moderate staining in neuronal and glial cells.[1]
Skeletal Muscle	Medium	Moderate cytoplasmic positivity.[1]
Lung	Medium	Moderate staining in pneumocytes and macrophages.
Testis	Medium	Strong granular staining observed in Leydig cells.[6]
Placenta	Medium	Moderate staining in trophoblastic cells.[6]
Skin	Low	Weak staining in epidermal and dermal cells.
Lymphoid Tissues	Low	Generally weakly stained or negative.[6]

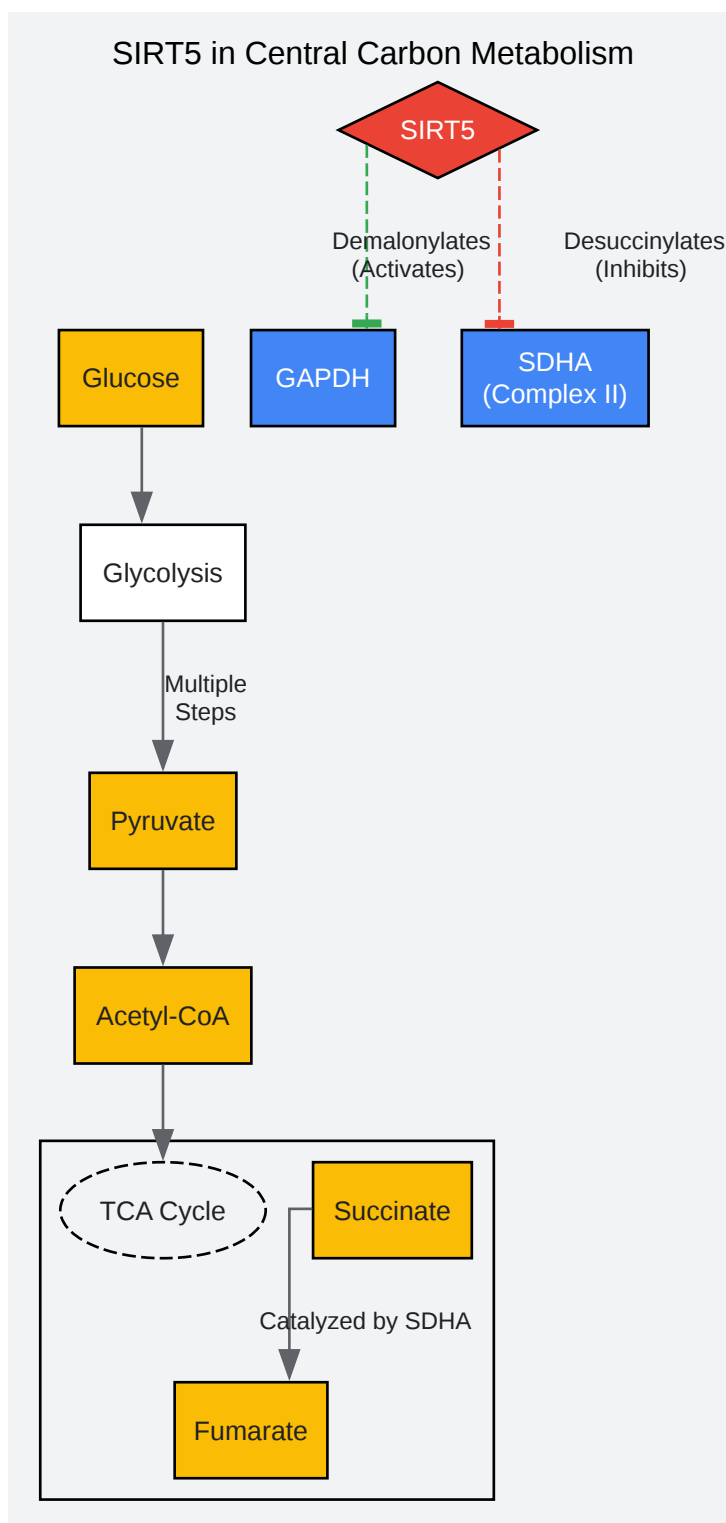
Data sourced from The Human Protein Atlas.[5][6]

Signaling Pathways and Metabolic Regulation

SIRT5 is a pivotal regulator of metabolism, primarily through the desuccinylation of key enzymes. This activity modulates major energy-producing and biosynthetic pathways.

SIRT5 in Central Carbon Metabolism

SIRT5 regulates multiple enzymes in both glycolysis and the TCA cycle. For instance, it can demalonylate and promote the activity of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), thereby increasing glycolytic flux.^[3]^[10] In the TCA cycle, SIRT5 desuccinylates and inhibits Succinate Dehydrogenase (SDHA), a key enzyme that also functions as Complex II in the electron transport chain.^[2] This modulation helps to balance energy production and metabolic intermediates.

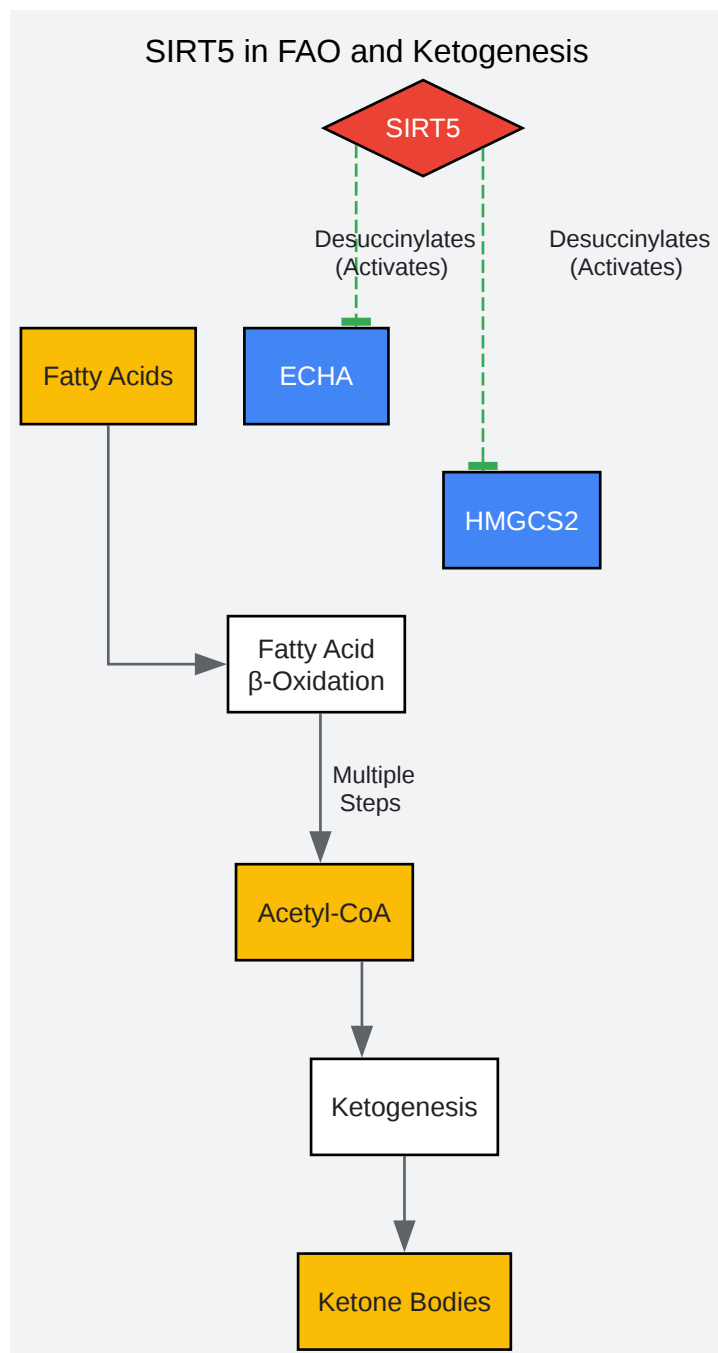


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SIRT5 regulation of Glycolysis and the TCA Cycle.

SIRT5 in Fatty Acid Oxidation and Ketogenesis

In the liver and heart, SIRT5 plays a role in fatty acid β -oxidation (FAO) and the production of ketone bodies, which are crucial alternative energy sources during fasting.[1] SIRT5 desuccinylates and activates several Acyl-CoA Dehydrogenase (ACAD) family members and the mitochondrial trifunctional protein subunit alpha (ECHA), promoting the breakdown of fatty acids.[1][7] It also activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis, by desuccinylating it.[1]

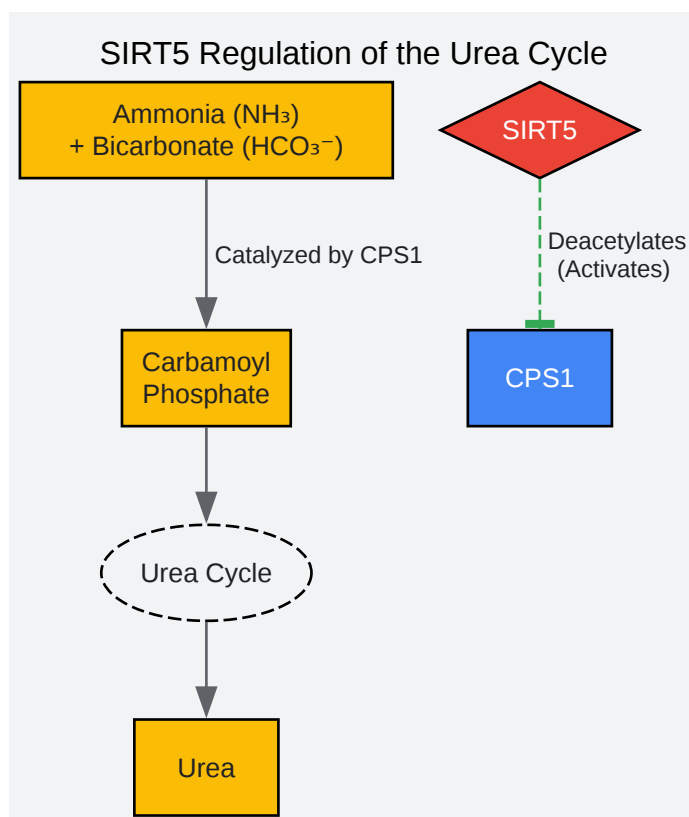


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SIRT5 regulation of FAO and Ketogenesis.

SIRT5 in the Urea Cycle

SIRT5 is a key activator of the urea cycle, the metabolic pathway responsible for detoxifying ammonia. It deacetylates and activates Carbamoyl Phosphate Synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the cycle in liver mitochondria.[9][11] Mice lacking SIRT5 exhibit elevated ammonia levels, highlighting the physiological importance of this regulatory function.[11]



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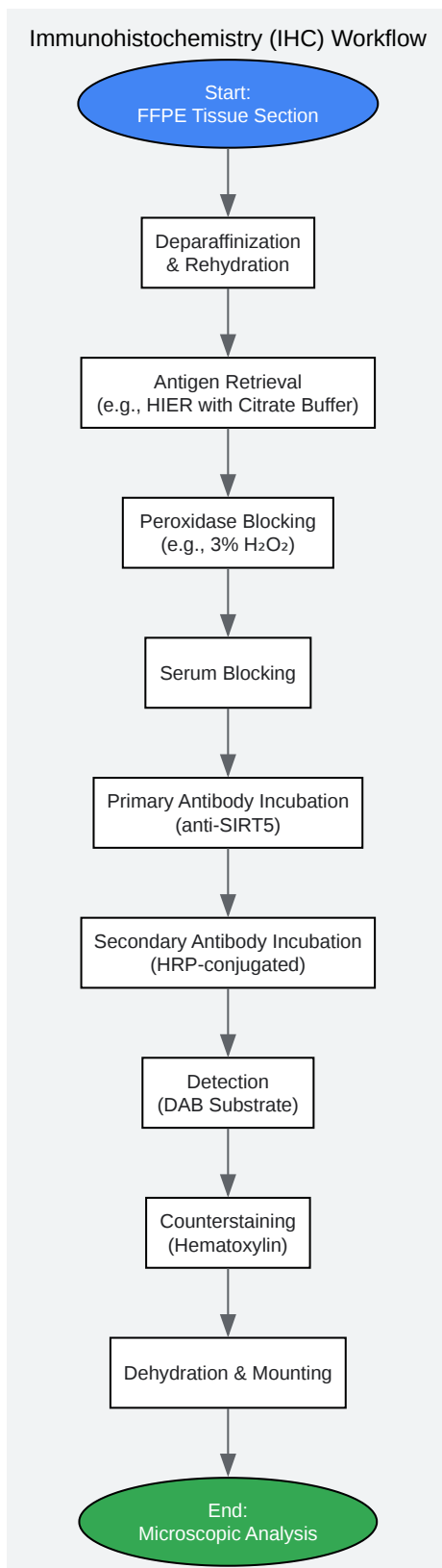
SIRT5 activation of the Urea Cycle via CPS1.

Experimental Protocols

Accurate determination of SIRT5 expression and function relies on a suite of well-established molecular and cellular biology techniques.

Immunohistochemistry (IHC) for SIRT5 in FFPE Tissue

IHC is used to visualize the distribution and localization of SIRT5 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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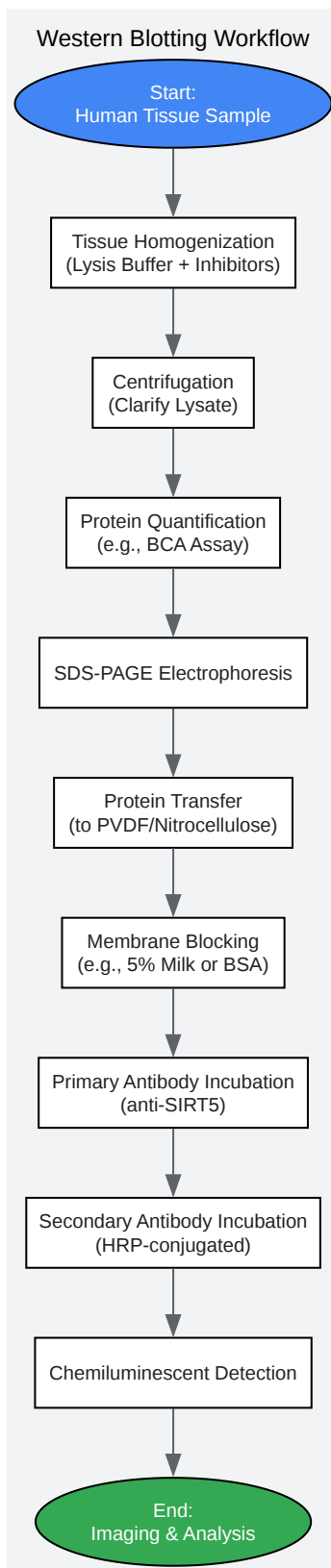
Workflow for SIRT5 Immunohistochemistry.

Detailed Methodology:[12][13]

- **Deparaffinization and Rehydration:** Immerse slides in xylene (2x, 5 min each). Hydrate through a graded alcohol series (100%, 95%, 70%, 50%) for 3 min each, followed by a final rinse in distilled water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes. Allow slides to cool for 20 minutes at room temperature.
- **Peroxidase Block:** Incubate sections in 3% hydrogen peroxide for 10-20 minutes to block endogenous peroxidase activity. Rinse with PBS.
- **Blocking:** Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody:** Incubate with a validated anti-SIRT5 primary antibody (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:200 - 1:500) overnight at 4°C in a humidified chamber.[8]
- **Secondary Antibody:** After rinsing with PBS, apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- **Detection:** Rinse with PBS and apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB). Monitor color development under a microscope.
- **Counterstaining:** Lightly counterstain with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the slides through a graded alcohol series and clear in xylene. Coverslip with a permanent mounting medium.
- **Analysis:** Examine under a light microscope to assess staining intensity and localization.

Western Blotting for SIRT5 in Tissue Lysates

Western blotting allows for the detection and semi-quantitative analysis of SIRT5 protein levels in total tissue extracts.



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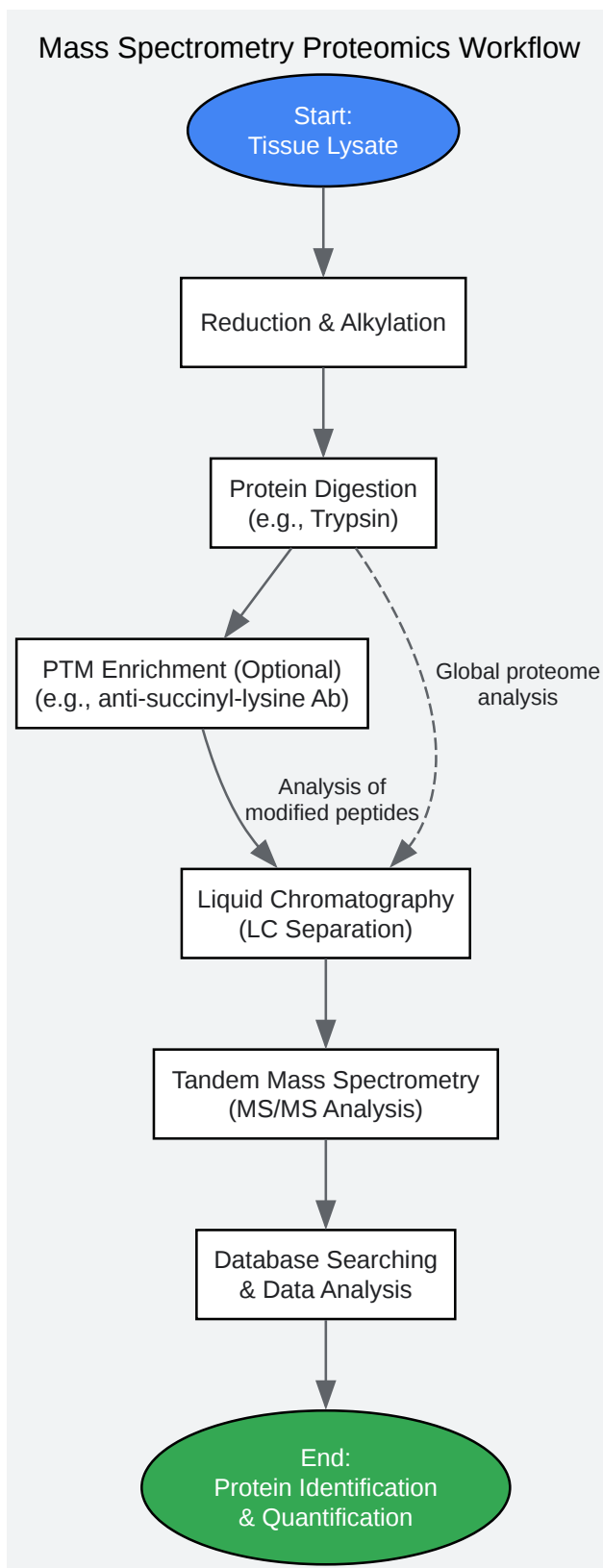
Workflow for SIRT5 Western Blotting.

Detailed Methodology:[14]

- Tissue Lysis: Homogenize a small piece of fresh or frozen human tissue on ice in a Dounce homogenizer with cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
- Lysate Clarification: Centrifuge the homogenate at $\sim 14,000 \times g$ for 15-20 minutes at 4°C to pellet insoluble debris.[14]
- Protein Quantification: Determine the protein concentration of the supernatant using a standard assay such as the BCA or Bradford assay.
- Sample Preparation: Mix a defined amount of protein (e.g., 20-30 μg) with SDS-PAGE sample buffer (e.g., Laemmli buffer) and boil for 5-10 minutes.
- SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 12%) and separate proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody: Incubate the membrane with an anti-SIRT5 primary antibody (typically 1-2 $\mu g/ml$) overnight at 4°C with gentle agitation.[9]
- Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. A band at ~ 32 kDa is expected for SIRT5.[9]

Mass Spectrometry-Based Proteomics for SIRT5 Analysis

Mass spectrometry (MS) provides a powerful, high-throughput method for identifying and quantifying SIRT5 and its post-translational modifications (PTMs) on a global scale.



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Workflow for SIRT5 Mass Spectrometry Analysis.

Detailed Methodology:[\[10\]](#)[\[15\]](#)

- **Protein Extraction:** Extract proteins from tissue using a lysis buffer compatible with MS analysis (e.g., containing urea or TFE).
- **Reduction and Alkylation:** Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
- **Proteolytic Digestion:** Digest proteins into smaller peptides using an enzyme such as trypsin, which cleaves after lysine and arginine residues.
- **Peptide Cleanup:** Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
- **PTM Enrichment (Optional):** To study SIRT5-regulated modifications like succinylation, use affinity enrichment with an antibody specific to the PTM (e.g., anti-succinyl-lysine) to isolate modified peptides.[\[10\]](#)
- **LC-MS/MS Analysis:** Separate the peptides by reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer. The mass spectrometer fragments the peptides (MS/MS) to generate sequence information.
- **Data Analysis:** Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and their corresponding proteins. Quantitative analysis (label-free or labeled) can then be performed to compare protein abundance or PTM levels across different samples.

Conclusion

SIRT5 is a broadly expressed metabolic regulator with demonstrably high expression in tissues with high energy demands, such as the heart, liver, and kidney. Its unique deacylase activity, particularly its efficiency as a desuccinylase, places it at the crossroads of major metabolic pathways. The continued application of advanced proteomic and transcriptomic techniques, guided by the robust experimental protocols detailed herein, will be essential for fully elucidating the tissue-specific roles of SIRT5. This knowledge is paramount for the scientific community and will undoubtedly pave the way for developing novel therapeutic strategies targeting SIRT5 in a range of human diseases.

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